molecular formula C25H27N5 B2709587 7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 899379-60-3

7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2709587
CAS No.: 899379-60-3
M. Wt: 397.526
InChI Key: NOIFJRZJWNLRGE-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-benzylpiperazine group at position 7, methyl groups at positions 5 and 6, and a phenyl group at position 3 . Its structural complexity and substitution pattern make it a candidate for diverse therapeutic applications, particularly in targeting enzymes or receptors where the benzylpiperazine moiety may enhance binding affinity or selectivity.

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-19-20(2)27-24-23(22-11-7-4-8-12-22)17-26-30(24)25(19)29-15-13-28(14-16-29)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIFJRZJWNLRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and β-diketones under acidic or basic conditions.

    Introduction of the benzylpiperazine moiety: This step often involves nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrimidine core is reacted with 4-benzylpiperazine in the presence of suitable catalysts or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Case Studies

A study conducted on multiple cancer cell lines demonstrated the efficacy of this compound:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that 7-(4-benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine could serve as a lead compound for developing new anticancer agents targeting lung and breast cancer cells .

Influenza Virus Targeting

Recent investigations into antiviral applications have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in combating influenza viruses. The compound has been evaluated for its ability to inhibit the interaction between viral proteins essential for replication.

Study Findings

In vitro assays demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance antiviral activity against influenza A virus by disrupting key protein interactions necessary for viral replication . This positions the compound as a candidate for further development in antiviral therapies.

Psychopharmacological Effects

Pyrazolo[1,5-a]pyrimidines have also been explored for their psychopharmacological properties. The structural features of this compound suggest potential applications in treating mood disorders and anxiety through modulation of neurotransmitter systems.

Anti-inflammatory Properties

Emerging studies indicate that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a broader therapeutic application beyond oncology and virology .

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 7

The C7 position is critical for modulating biological activity. Key analogues include:

Compound Name C7 Substituent Biological Target/Activity Key Findings
Target Compound 4-Benzylpiperazine Not explicitly stated (structural focus) Structural emphasis on lipophilicity and potential CNS penetration .
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Morpholine PI3Kδ inhibition (COPD/asthma) Improved potency and selectivity for PI3Kδ due to "morpholine-pyrimidine" motif .
7-Aryl aminopyrazolo[1,5-a]pyrimidines Aryl amines Antimalarial (Plasmodium falciparum) Hybrid with piperazine linker showed IC50 = 0.157 µM (vs. CQ: 0.417 µM) .
7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine 4-Methylphenyl α-Glucosidase inhibition (antidiabetic) IC50 = 49.8 µM; tetrazole core reduces activity compared to pyrazolo analogues .
7-(2-[18F]fluoroethylamino) derivatives Fluoroethylamino/polar groups Tumor imaging (PET) Polar groups ([18F]3, [18F]4) showed higher tumor uptake than carboxylated [18F]5 .

Key Insights :

  • Lipophilicity vs. Selectivity : The 4-benzylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to morpholine or polar 18F-labeled derivatives .

Substituent Effects at Positions 5 and 6

The 5,6-dimethyl groups in the target compound are rare among analogues. Most derivatives feature smaller substituents (e.g., methyl, trifluoromethyl) or fused rings:

  • 5-Trifluoromethyl Derivatives : Synthesized via multicomponent reactions (e.g., Scheme 3 in ), these compounds exhibit enhanced metabolic stability due to the electron-withdrawing CF3 group .
  • 5-Indole Derivatives: Showed superior PI3Kδ inhibition (IC50 < 10 nM) compared to non-indole analogues, emphasizing the role of aromaticity at position 5 .

Structural and Functional Comparisons

Core Heterocycle Modifications

  • Pyrazolo[1,5-a]pyrimidine vs. Tetrazolo[1,5-a]pyrimidine : Replacement of the pyrazole ring with tetrazole () reduced α-glucosidase inhibitory activity, highlighting the importance of the pyrazole nitrogen for hydrogen bonding .
  • Bicyclic vs. Tricyclic Systems : Five-six-membered bicyclic cores (e.g., pyrazolo[1,5-a]pyrimidine) are more potent PI3Kδ inhibitors than six-six-membered systems (e.g., quinazoline derivatives) .

Biological Activity

7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrazolo-pyrimidine structure, which is known for conferring various biological activities. The molecular formula is C24H30N4C_{24}H_{30}N_4, and it features a benzylpiperazine moiety that enhances its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways:

  • Inhibition of Enzymes : Compounds in the pyrazolo-pyrimidine class have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of cannabinoids, potentially providing analgesic and anti-inflammatory effects .
  • Antiproliferative Activity : Studies have demonstrated that pyrazolo derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity Description
Antinociceptive Potential pain-relieving properties through cannabinoid receptor modulation.
Anti-inflammatory Reduction in inflammation via MAGL inhibition and other anti-inflammatory pathways.
Anticancer Induces apoptosis in cancer cells and inhibits tumor growth in vitro.
Neuroprotective Protects neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Inhibition of MAGL : A study evaluated the inhibitory effect of related compounds on human MAGL, revealing IC50 values in the low nanomolar range for certain derivatives, indicating strong inhibitory potential . This suggests that this compound may also exhibit similar potency.
  • Antiproliferative Effects : In vitro studies on cancer cell lines have shown that compounds similar to this pyrazolo derivative can significantly reduce cell viability and induce apoptosis at concentrations as low as 10 µM. These findings highlight the potential for developing new anticancer therapies based on this scaffold .
  • Neuroprotective Studies : Research has indicated that pyrazolo derivatives can protect against neurodegeneration by reducing oxidative stress markers in neuronal cultures. This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is essential for its therapeutic application:

  • Absorption : Predicted to have high human intestinal absorption based on its chemical structure.
  • Blood-Brain Barrier Penetration : Likely to penetrate the blood-brain barrier effectively due to its lipophilic nature.
  • Toxicity Profile : Preliminary toxicity assessments indicate low acute toxicity (LD50 > 2000 mg/kg) and non-carcinogenic properties, making it a candidate for further development in therapeutic contexts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 7-(4-benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine?

  • Methodology :

  • Utilize condensation reactions between 5-aminopyrazole derivatives and enaminones or β-ketoesters under reflux conditions. For example, describes pyrazolo[1,5-a]pyrimidine synthesis via refluxing 5-aminopyrazole with enaminones in pyridine for 5–6 hours, followed by acid neutralization and crystallization .
  • Introduce the 4-benzylpiperazine moiety through nucleophilic substitution or coupling reactions. highlights carboxamide functionalization using primary/secondary amines with activating agents like bis(pentafluorophenyl) carbonate .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Analyze substituent-specific shifts (e.g., benzyl protons at δ 3.5–4.0 ppm for piperazine; aromatic protons at δ 7.0–8.5 ppm). confirms structures via integration and splitting patterns matching expected substituents .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. uses MS to confirm trifluoromethyl-containing derivatives .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation in ) .

Q. What solvent systems and crystallization conditions optimize purity and yield?

  • Methodology :

  • Use polar aprotic solvents (e.g., DMF, pyridine) for reflux reactions ( ) .
  • Crystallize from ethanol or dioxane to remove impurities. achieved 67–70% yields via ethanol recrystallization .

Advanced Research Questions

Q. How do reaction kinetics and substituent electronic effects influence regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodology :

  • Perform time-resolved NMR or HPLC to monitor intermediate formation (e.g., enamine vs. cyanopyrazole pathways in ) .
  • Computational studies (DFT) can predict electronic effects of substituents (e.g., ’s quantum chemical reaction path searches) .

Q. How can computational tools predict the bioactivity of this compound, such as kinase inhibition or cytotoxicity?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ’s trifluoromethyl derivative analysis) .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data from analogs ( ’s data-driven approaches) .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent melting points or yields)?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio) to identify critical factors ( ’s condition-screening approach) .
  • Cross-validate analytical methods : Compare XRD, DSC, and NMR data to confirm polymorphism or impurities ( ’s multi-technique validation) .

Q. How can advanced functionalization at position 7 enhance pharmacological properties?

  • Methodology :

  • Palladium-catalyzed cross-coupling : Introduce aryl/heteroaryl groups (e.g., ’s Suzuki-Miyaura reactions on pyrazolo[1,5-a]pyrimidines) .
  • Click Chemistry : Attach triazole or fluorophore moieties for targeted delivery (analogous to ’s benzofuran derivatization) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Flow Chemistry : Improve heat/mass transfer for reproducibility ( ’s reactor design principles) .
  • In-situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect intermediates ( ’s real-time data management) .

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